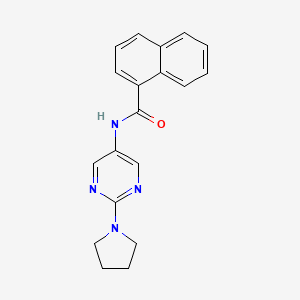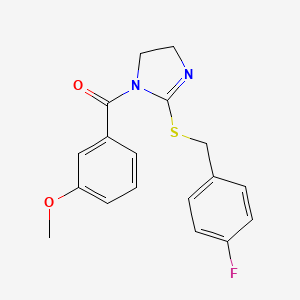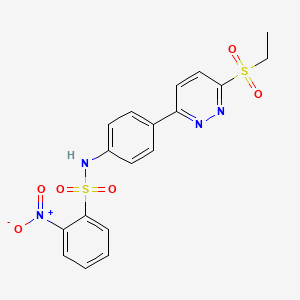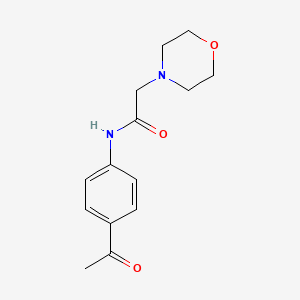
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a naphthamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions are mild and the structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrimidine or naphthamide moieties.
科学研究应用
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism by which N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide exerts its effects involves its interaction with molecular targets in biological systems. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyrimidine core and have been studied for their biological and therapeutic properties.
2-(pyrrolidin-1-yl)pyrimidines: These derivatives are known for their pharmacological activity and ability to modulate various biological targets.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide is unique due to its specific combination of a pyrimidine ring with a pyrrolidine group and a naphthamide moiety
属性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLZEFMXIZANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)


![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
